1-(1-Spiro[2.2]pentan-2-ylethylamino)cyclopropane-1-carboxamide
Description
1-(1-Spiro[22]pentan-2-ylethylamino)cyclopropane-1-carboxamide is a compound that features a spirocyclic structure, which is a bicyclic system connected by a single carbon atom
Properties
IUPAC Name |
1-(1-spiro[2.2]pentan-2-ylethylamino)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-7(8-6-10(8)2-3-10)13-11(4-5-11)9(12)14/h7-8,13H,2-6H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKCIHVSDPYTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC12CC2)NC3(CC3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Spiro[2.2]pentan-2-ylethylamino)cyclopropane-1-carboxamide typically involves the formation of the cyclopropane ring followed by the introduction of the spirocyclic structure. One common method includes the reaction of a suitable cyclopropane precursor with an amine derivative under controlled conditions. The reaction conditions often involve the use of catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(1-Spiro[2.2]pentan-2-ylethylamino)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(1-Spiro[2.2]pentan-2-ylethylamino)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Spiro[2.2]pentan-2-ylethylamino)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic properties.
Spirocyclic oxindoles: Used in medicinal chemistry for their potential therapeutic effects.
Spirobenzosultams: Investigated for their applications in organic synthesis and drug development.
Uniqueness
1-(1-Spiro[2.2]pentan-2-ylethylamino)cyclopropane-1-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. These properties include enhanced lipophilicity, aqueous solubility, and metabolic stability compared to other spirocyclic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
